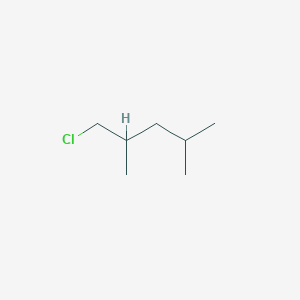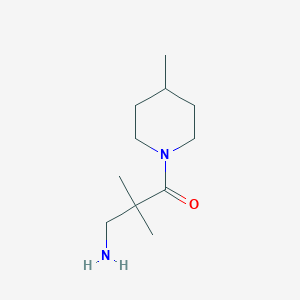
N-Methyl-4-(piperazin-2-YL)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-(piperazin-2-YL)aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperazin-2-YL)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution .
化学反応の分析
Types of Reactions
N-Methyl-4-(piperazin-2-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine compounds .
科学的研究の応用
N-Methyl-4-(piperazin-2-YL)aniline has numerous scientific research applications across different fields:
作用機序
The mechanism of action of N-Methyl-4-(piperazin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it may inhibit acetylcholinesterase and prevent β-amyloid aggregation, thereby enhancing cognitive function . The compound’s effects are mediated through binding to active sites on target enzymes or receptors, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
4-(1-Piperazinyl)aniline: Similar in structure but lacks the methyl group on the piperazine ring.
N-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the aniline moiety.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and biological activities.
Uniqueness
N-Methyl-4-(piperazin-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine ring and the aniline moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
N-methyl-4-piperazin-2-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-12-10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11-14H,6-8H2,1H3 |
InChIキー |
PPZRJHITYZHFOY-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C2CNCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)


![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)




![4,5-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13195077.png)


![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)

